molecular formula C10H20O2 B8811325 Octyloxy-acetaldehyde CAS No. 53488-14-5

Octyloxy-acetaldehyde

Cat. No.: B8811325
CAS No.: 53488-14-5
M. Wt: 172.26 g/mol
InChI Key: IJPYVMFNQLITDN-UHFFFAOYSA-N
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Description

Octyloxy-acetaldehyde is an organic compound characterized by an aldehyde functional group (-CHO) and an octyloxy (-O-C₈H₁₇) substituent. Its structure is derived from acetaldehyde (CH₃CHO), where one hydrogen atom on the methyl group is replaced by an octyloxy moiety, resulting in the formula CH₂(O-C₈H₁₇)CHO (molecular formula: C₉H₁₈O₂, molecular weight: 158.23 g/mol). This modification imparts distinct physicochemical properties, such as increased hydrophobicity and higher boiling point compared to acetaldehyde.

This compound is primarily utilized in specialized organic syntheses, particularly in the production of fragrances, surfactants, or intermediates for pharmaceuticals. Its aldehyde group enables nucleophilic addition reactions, while the ether-linked octyl chain enhances solubility in non-polar solvents [7].

Properties

CAS No.

53488-14-5

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2-octoxyacetaldehyde

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-12-10-8-11/h8H,2-7,9-10H2,1H3

InChI Key

IJPYVMFNQLITDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyloxy-acetaldehyde, can be synthesized through the reaction of acetaldehyde with octanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of acetaldehyde, (octyloxy)-, can be scaled up using continuous flow reactors. The process involves the same reaction mechanism but is optimized for higher yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Octyloxy-acetaldehyde, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Octyloxyacetic acid

    Reduction: 1-octyloxyethanol

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Octyloxy-acetaldehyde, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of acetaldehyde, (octyloxy)-, involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and participate in polar interactions makes it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Octyloxy-acetaldehyde with structurally related compounds, focusing on functional groups and key properties:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Reactivity Profile
This compound C₉H₁₈O₂ 158.23 Aldehyde, Ether ~200 (estimated) Moderate reactivity (aldol condensation, oxidation)
Acetaldehyde C₂H₄O 44.05 Aldehyde 20.2 High reactivity (polymerization, nucleophilic additions)
Octyl Acetate C₁₀H₂₀O₂ 172.26 Ester 210 Low reactivity (hydrolysis under acidic/basic conditions)
Dioctyl 2,2'-oxydiacetate C₂₀H₃₈O₅ 358.50 Ester, Ether >250 Low reactivity (stable under ambient conditions)
Key Observations:
  • Functional Groups : this compound combines aldehyde and ether functionalities, distinguishing it from esters (e.g., octyl acetate) and simpler aldehydes (e.g., acetaldehyde).
  • Boiling Points : The octyloxy group increases boiling points compared to acetaldehyde due to enhanced van der Waals interactions.
  • Reactivity : Aldehydes (this compound, acetaldehyde) are more reactive than esters, participating in nucleophilic additions and oxidations.

Physicochemical Properties

Solubility and Polarity:
  • This compound: Limited water solubility (hydrophobic octyl chain) but miscible with organic solvents like ethanol or ether.
  • Acetaldehyde : Fully miscible with water due to small size and polar aldehyde group .
  • Octyl Acetate: Insoluble in water; widely used in non-polar formulations (e.g., fragrances) .
Stability:
  • This compound is susceptible to oxidation, forming carboxylic acid derivatives. Its ether linkage may also undergo hydrolysis under strong acidic/basic conditions.
  • Acetaldehyde polymerizes explosively with trace metals or strong acids , whereas octyl acetate remains stable under similar conditions .

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